N-[5-(methylamino)-2-nitrophenyl]acetamide
Description
Properties
IUPAC Name |
N-[5-(methylamino)-2-nitrophenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6(13)11-8-5-7(10-2)3-4-9(8)12(14)15/h3-5,10H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYCVJXLKSBOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(methylamino)-2-nitrophenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H10N2O3, with a molecular weight of approximately 194.19 g/mol. The compound features a nitrophenyl moiety, which is crucial for its biological activity, particularly in terms of modulation of various biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Interaction with Enzymes : The compound has been shown to interact with specific enzymes and receptors, modulating their activity and influencing pathways involved in inflammation and pain signaling .
- Influence on Inflammatory Pathways : It has been noted for its anti-inflammatory properties, potentially acting as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values indicate effective antibacterial properties .
- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can suppress COX-2 activity, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
- Analgesic Properties : Its potential as an analgesic has been explored, particularly in models of acute and chronic pain.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of substituents on the phenyl ring:
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Enhances reactivity and biological activity |
| Methylamino group | Increases lipophilicity, improving membrane penetration |
| Acetamide group | Essential for interaction with biological targets |
These modifications can significantly influence the compound's efficacy and selectivity towards specific biological targets.
Case Studies
- In Vivo Anti-inflammatory Study : A study using carrageenan-induced paw edema in rats demonstrated that this compound exhibited significant anti-inflammatory effects comparable to indomethacin, with an ED50 value indicating its potency .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against a panel of bacterial strains, showing that the compound had MIC values lower than those of standard antibiotics, suggesting its potential as a therapeutic agent in treating infections .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Influence: The methylamino group in the target compound is electron-donating via resonance, which may stabilize intermediates during synthesis.
- Steric Effects: Bulkier substituents (e.g., dimethylamino in CAS 5367-36-2 ) increase steric hindrance, impacting binding in biological systems or reaction kinetics.
- Hydrophilicity: The hydroxyethylamino group in 3c enhances water solubility, which is critical for bioavailability in drug candidates.
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward synthesis involves reacting 5-(methylamino)-2-nitroaniline with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine). The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride:
Typical Conditions :
-
Solvent : Anhydrous dichloromethane or tetrahydrofuran.
-
Temperature : 0–25°C under inert atmosphere.
-
Reaction Time : 2–4 hours.
Yield and Optimization
Yields for this method range from 70–85%, depending on the purity of the starting aniline derivative. Excess acetic anhydride (1.5–2.0 equivalents) improves conversion, while slow addition minimizes side reactions such as over-acetylation. Purification via recrystallization from ethanol/water mixtures enhances purity to >95%.
Halogenoacetamide Coupling Routes
Reaction with Halogenoacetamides
An alternative approach involves reacting 2-methoxymethyl-4-nitrophenol with halogenoacetamides (e.g., chloroacetamide or bromoacetamide) in dipolar aprotic solvents. For example:
Key Variables :
-
Halogen Choice : Iodoacetamide offers higher reactivity but is cost-prohibitive; chloroacetamide requires iodide catalysts (e.g., NaI, 50 mol%) to proceed efficiently.
-
Solvent : Acetone or ethylene glycol dimethyl ether at reflux (60–80°C).
-
Catalyst : Sodium iodide accelerates chloroacetamide reactions, achieving 80–90% conversion.
Industrial-Scale Considerations
For large-scale production, bromoacetamide is preferred due to its balance of reactivity and cost. A patented protocol details the use of sulfuric acid as a solvent during nitration steps, enabling a one-pot synthesis with minimal intermediate isolation.
Multi-Step Synthesis via Acylation and Nitration
Stepwise Protocol
This method, adapted from nitrophenylamine syntheses, involves:
-
Acylation : Protecting the amine group of 2-methyl-4-aminophenol with acetic anhydride.
-
Nitration : Treating the acylated intermediate with fuming nitric acid at 0–5°C.
-
Hydrolysis : Removing the acetyl group using hydrochloric acid to yield the final product.
Reaction Sequence :
Yield and Purification
-
Nitration Step : Conducted in concentrated sulfuric acid at 0°C, achieving 78–85% yield.
-
Hydrolysis : Refluxing in methanol/HCl (3:1) followed by pH adjustment to 9.0 isolates the product in 73–78% yield.
Comparative Analysis of Methods
Optimization Strategies
Solvent Selection
Catalytic Enhancements
-
NaI/KI Catalysis : Reduces reaction time for chloroacetamide routes from 12 hours to 4–6 hours.
-
Acid Scavengers : Adding molecular sieves or MgSO₄ during acetylation minimizes side-product formation.
Industrial Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
-
Continuous Flow Reactors : Enable precise temperature control during exothermic nitration steps.
-
Waste Management : Neutralization of acidic byproducts (e.g., HNO₃, H₂SO₄) with CaCO₃ reduces environmental impact.
Characterization and Quality Control
Spectroscopic Analysis
Q & A
Basic Research Questions
What are the standard synthetic routes for N-[5-(methylamino)-2-nitrophenyl]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the phenyl ring. A common approach starts with nitration and acetylation of a precursor aromatic amine. For example:
Methylamino introduction : Reacting 2-nitro-5-aminophenyl derivatives with methylating agents (e.g., methyl iodide) under basic conditions.
Acetylation : Treating the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide group .
Optimization : Temperature control (40–60°C) and solvent selection (e.g., dichloromethane or THF) are critical to minimize side reactions. Purity can be enhanced via recrystallization from ethanol/water mixtures .
How is the molecular structure of this compound characterized?
Key techniques include:
- NMR : H and C NMR confirm the methylamino (-NHCH) and acetamide (-NHCOCH) groups. For instance, the methylamino proton resonates at δ 2.8–3.2 ppm, while the acetamide carbonyl appears at ~168 ppm in C NMR .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 239) validate the molecular formula (CHNO) .
- X-ray crystallography : Resolves spatial arrangements, such as planarity of the nitro-phenyl-acetamide backbone .
Advanced Research Questions
How do structural modifications (e.g., substituent position) influence biological activity in nitroaromatic acetamides?
The position of substituents on the phenyl ring significantly impacts bioactivity. For example:
- Nitro group at position 2 : Enhances electron-withdrawing effects, stabilizing intermediates in enzyme inhibition.
- Methylamino at position 5 : Introduces hydrogen-bonding potential with biological targets (e.g., kinases or microbial enzymes) .
Case Study : Replacing the methylamino group with chloro (as in N-[5-chloro-2-nitrophenyl]acetamide) reduces antimicrobial activity by 40%, highlighting the importance of the -NHCH moiety .
What mechanistic insights explain this compound’s enzyme inhibition properties?
Studies suggest competitive inhibition of tyrosine kinases and bacterial dihydrofolate reductase (DHFR) :
- Kinase inhibition : The acetamide group binds to the ATP-binding pocket via hydrogen bonds with backbone residues (e.g., Glu883 in EGFR), while the nitro group stabilizes hydrophobic interactions .
- DHFR inhibition : Molecular docking shows the nitro-phenyl group occupies the pterin-binding site, disrupting folate metabolism in Staphylococcus aureus .
How does this compound compare to its isomers in reactivity and applications?
Positional isomers exhibit distinct properties:
| Isomer | Substituent Positions | Reactivity | Biological Activity |
|---|---|---|---|
| N-[4-methylamino-2-nitrophenyl]acetamide | Methylamino at C4 | Lower electrophilicity due to steric hindrance | 30% reduced antitumor activity vs. C5 isomer |
| N-[5-methylamino-3-nitrophenyl]acetamide | Nitro at C3 | Enhanced solubility in polar solvents | Weak enzyme inhibition due to altered binding geometry |
Methodological Challenges
What analytical challenges arise in quantifying trace impurities during synthesis?
- HPLC-MS : Detects byproducts like N-acetylated intermediates or degradation products (e.g., nitro-to-amine reduction under acidic conditions). Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation .
- Limitations : Isomeric impurities (e.g., C4 vs. C5 methylamino derivatives) require chiral columns or 2D NMR for resolution .
How can computational methods aid in optimizing this compound’s pharmacokinetic profile?
- ADMET prediction : Tools like SwissADME predict moderate bioavailability (LogP ~1.8) but high plasma protein binding (>90%), suggesting formulation challenges .
- QSAR models : Correlate substituent electronegativity with antibacterial IC values. For example, introducing electron-donating groups at C5 improves membrane permeability .
Data Contradictions and Resolution
Why do conflicting reports exist about its cytotoxicity in cancer cell lines?
Discrepancies arise from:
- Assay conditions : Viability assays (MTT vs. resazurin) yield differing IC values (e.g., 12 µM vs. 18 µM in MCF-7 cells) .
- Metabolic variability : Liver microsome stability varies across species (e.g., t = 45 min in human vs. 22 min in murine models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
